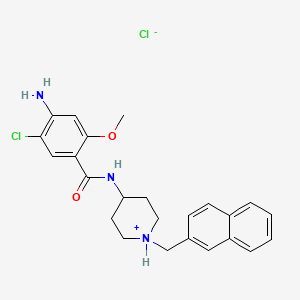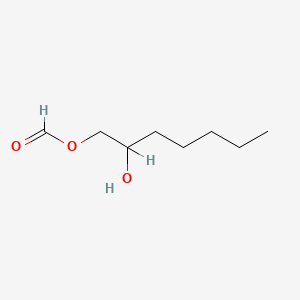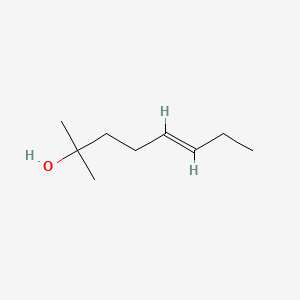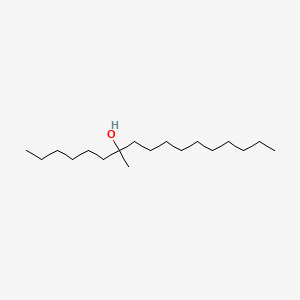
Triaminomethyl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triaminomethyl thiocyanate is an organic compound that contains both amino and thiocyanate functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Triaminomethyl thiocyanate can be synthesized through various methods, including photochemical and electrochemical reactions. One common method involves the reaction of triaminomethane with thiocyanic acid or its derivatives under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize advanced reactors and precise control of reaction parameters to achieve consistent quality and efficiency. The use of green chemistry principles, such as photochemical and electrochemical techniques, is becoming increasingly popular to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: Triaminomethyl thiocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert this compound into simpler compounds or modify its functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can yield sulfonyl derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Aplicaciones Científicas De Investigación
Triaminomethyl thiocyanate has diverse applications in scientific research:
Mecanismo De Acción
The mechanism by which triaminomethyl thiocyanate exerts its effects involves the interaction of its thiocyanate group with various molecular targets. The thiocyanate group can undergo nucleophilic attack, leading to the formation of reactive intermediates that interact with biological molecules. This interaction can disrupt cellular processes, making the compound effective in antimicrobial and anticancer applications .
Comparación Con Compuestos Similares
Isothiocyanates: These compounds also contain the thiocyanate group but differ in their reactivity and applications.
Thiocyanates: Similar to triaminomethyl thiocyanate, these compounds are used in various chemical and biological applications.
Uniqueness: this compound is unique due to its combination of amino and thiocyanate groups, which confer distinct reactivity and versatility. This makes it particularly valuable in synthesizing complex molecules and studying biochemical interactions .
Propiedades
Número CAS |
7253-03-4 |
|---|---|
Fórmula molecular |
C2H6N4S |
Peso molecular |
118.16 g/mol |
Nombre IUPAC |
triaminomethyl thiocyanate |
InChI |
InChI=1S/C2H6N4S/c3-1-7-2(4,5)6/h4-6H2 |
Clave InChI |
WTHMPFIIEXIALV-UHFFFAOYSA-N |
SMILES canónico |
C(#N)SC(N)(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7-Dimethyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13771289.png)
![1,3-Dioxolane, 2-[1-methyl-2-[4-(1-methylethyl)phenyl]ethyl]-](/img/structure/B13771294.png)

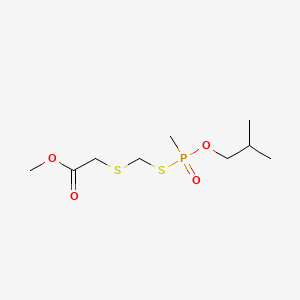

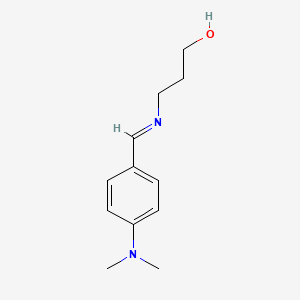
![3,3'-(9H,9'H-[3,4'-Bicarbazole]-9,9'-diyl)dibenzonitrile](/img/structure/B13771326.png)
![Dioxotungsteniooxy-[(oxido(dioxo)tungstenio)oxy-dioxotungstenio]oxy-dioxotungsten;1-hexadecylpyridin-1-ium;phosphoric acid](/img/structure/B13771330.png)
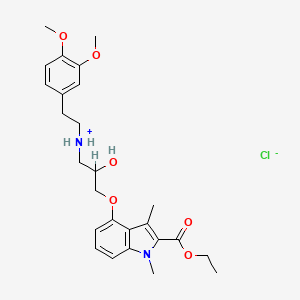
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B13771346.png)
